molecular formula C10H8N2O3 B6211326 methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate CAS No. 2091251-61-3

methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate

Cat. No.: B6211326
CAS No.: 2091251-61-3
M. Wt: 204.2
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is a heterocyclic compound that contains both pyrrole and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and specific reaction conditions to facilitate the cyclization and functionalization processes. The exact methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the pyrrole or pyridine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents that facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .

Scientific Research Applications

Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include inhibition or activation of specific biochemical processes, leading to the observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolo[2,3-c]pyridine derivatives, such as:

  • 3-formyl-1H-pyrrolo[2,3-c]pyridine
  • Methyl 1H-pyrrolo[2,3-c]pyridine-4-carboxylate
  • Pyrrolo[2,3-c]pyridine-4-carboxylic acid

Uniqueness

Methyl 3-formyl-1H-pyrrolo[2,3-c]pyridine-4-carboxylate is unique due to the presence of both formyl and ester groups, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for various modifications, making it a versatile compound in synthetic and medicinal chemistry .

Properties

CAS No.

2091251-61-3

Molecular Formula

C10H8N2O3

Molecular Weight

204.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.